molecular formula C21H23NO2S B14520690 1-(Benzylamino)-3-{2-[(thiophen-2-yl)methyl]phenoxy}propan-2-ol CAS No. 62473-86-3

1-(Benzylamino)-3-{2-[(thiophen-2-yl)methyl]phenoxy}propan-2-ol

Cat. No.: B14520690
CAS No.: 62473-86-3
M. Wt: 353.5 g/mol
InChI Key: OXJPRMNPXSUCAH-UHFFFAOYSA-N
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Description

1-(Benzylamino)-3-{2-[(thiophen-2-yl)methyl]phenoxy}propan-2-ol is an organic compound that features a complex structure with a benzylamino group, a thiophene ring, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzylamino)-3-{2-[(thiophen-2-yl)methyl]phenoxy}propan-2-ol typically involves multiple steps. One common route starts with the preparation of the thiophene derivative, which is then reacted with benzylamine and a phenoxy compound under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

1-(Benzylamino)-3-{2-[(thiophen-2-yl)methyl]phenoxy}propan-2-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-(Benzylamino)-3-{2-[(thiophen-2-yl)methyl]phenoxy}propan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Benzylamino)-3-{2-[(thiophen-2-yl)methyl]phenoxy}propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Benzylamino)-3-{2-[(thiophen-2-yl)methyl]phenoxy}propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

62473-86-3

Molecular Formula

C21H23NO2S

Molecular Weight

353.5 g/mol

IUPAC Name

1-(benzylamino)-3-[2-(thiophen-2-ylmethyl)phenoxy]propan-2-ol

InChI

InChI=1S/C21H23NO2S/c23-19(15-22-14-17-7-2-1-3-8-17)16-24-21-11-5-4-9-18(21)13-20-10-6-12-25-20/h1-12,19,22-23H,13-16H2

InChI Key

OXJPRMNPXSUCAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCC(COC2=CC=CC=C2CC3=CC=CS3)O

Origin of Product

United States

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